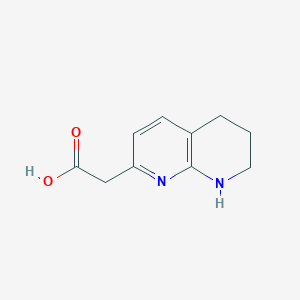

(4-(Methylsulfonamidomethyl)phenyl)boronic acid

Vue d'ensemble

Description

(4-(Methylsulfonamidomethyl)phenyl)boronic acid, also known as 4-MSPBA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and some organic solvents. 4-MSPBA is most often used as a reagent in organic synthesis, but it has also been used in biochemistry and pharmacology.

Applications De Recherche Scientifique

Catalytic Applications

Boronic acids, including derivatives similar to (4-(Methylsulfonamidomethyl)phenyl)boronic acid, have been utilized as catalysts in various chemical reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for α-dipeptide synthesis, demonstrating the ortho-substituent of boronic acid's role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Synthetic Intermediate and Building Block

Boronic acids are valued for their role as synthetic intermediates and building blocks in various domains, including sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid, for example, offers new application opportunities. Derivatives of boronic acids have been prepared to study their multifunctional compounds' structure, demonstrating diverse substituent effects and potential for complexation (Zhang et al., 2017).

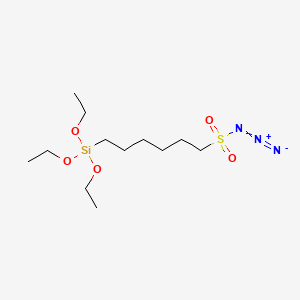

Construction of Functional Methyl Sulfones

The synthesis of significant functional methyl sulfones has been achieved through a three-component cross-coupling protocol involving boronic acid. This method highlights the role of boronic acids in facilitating the introduction of sulfur dioxide in one step, using eco-friendly sources and green reagents. The versatility of boronic acids in modifying pharmaceuticals and synthesizing compounds like Firocoxib is noteworthy (Wang, Zhao, & Jiang, 2019).

Optical Modulation and Saccharide Recognition

Phenylboronic acids, including variants of the this compound, have shown potential in optical modulation and saccharide recognition. These applications are based on the ability of boronic acids to bind to saccharides and other diols, which can be utilized in creating sensors and other bio-recognition tools. A study demonstrated the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, offering insights into saccharide recognition and optical property modulation (Mu et al., 2012).

Safety and Hazards

It is classified as an irritant to eyes and skin. Precautions should be taken during handling .

Future Directions

Research on boronic acids continues to explore their applications in various fields, including sensing, drug development, and separation technologies. Further investigations into their interactions with specific targets and optimization of their properties are essential for future advancements .

Mécanisme D'action

Target of Action

The primary target of the compound (4-(Methylsulfonamidomethyl)phenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant , which means the compound can perform effectively in a wide range of environments.

Propriétés

IUPAC Name |

[4-(methanesulfonamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWPOUFTMAIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624584 | |

| Record name | (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-38-6 | |

| Record name | B-[4-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

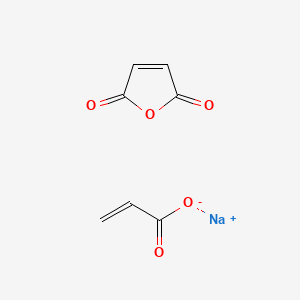

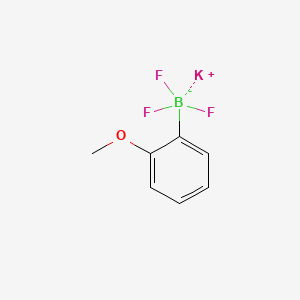

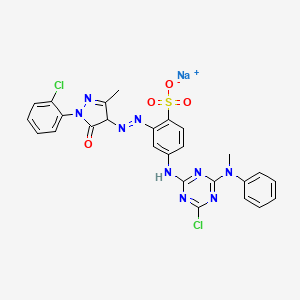

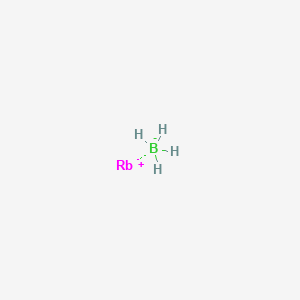

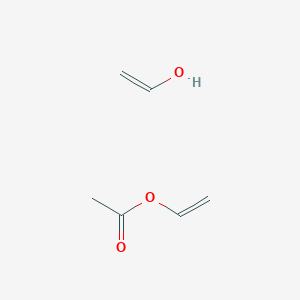

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)